molecular formula C₃₅H₄₉N₃O₉ B1157398 Ramiprilat Sorbitol Amide

Ramiprilat Sorbitol Amide

Cat. No.: B1157398
M. Wt: 655.78
Attention: For research use only. Not for human or veterinary use.
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Description

Ramiprilat Sorbitol Amide is a chemically modified derivative of Ramiprilat, the active metabolite of the well-characterized angiotensin-converting enzyme (ACE) inhibitor Ramipril . Ramiprilat itself is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . By inhibiting ACE, Ramiprilat plays a key role in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in aldosterone-mediated sodium and water reabsorption . The conjugation with sorbitol, a sugar alcohol, is designed to explore potential modifications to the compound's solubility, stability, and bioavailability profile for advanced pharmaceutical research. This novel amide is intended for investigational applications in the fields of cardiovascular pharmacology, hypertension research, and metabolic studies. Researchers can utilize this compound to probe new formulations and delivery mechanisms for ACE inhibitor therapy. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₃₅H₄₉N₃O₉

Molecular Weight

655.78

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of Ramiprilat Sorbitol Amide Formation

Proposed Reaction Pathways for Amide Bond Formation Involving Ramiprilat (B1678798) and Sorbitol

The synthesis of amides from carboxylic acids and amines or alcohols is a fundamental transformation in organic chemistry. mdpi.comencyclopedia.pub The formation of an amide linkage between Ramiprilat, which contains both carboxylic acid and secondary amine functionalities, and Sorbitol, a polyol, can be postulated to occur through several established chemical pathways. biosynth.comchegg.comwikipedia.org

Carboxylic Acid Activation and Amidation with Polyols (general)

A more direct and probable pathway for the formation of Ramiprilat Sorbitol Amide involves the activation of one of Ramiprilat's carboxylic acid groups followed by reaction with a hydroxyl group from Sorbitol. The direct condensation of a carboxylic acid and an alcohol to form an ester, or an amine to form an amide, typically requires high temperatures and results in the formation of water, which must be removed to drive the reaction to completion. encyclopedia.pub To achieve milder reaction conditions and higher yields, the carboxylic acid is often activated.

Common methods for carboxylic acid activation include:

Conversion to Acyl Halides: Using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), the carboxylic acid is converted to a more reactive acyl chloride.

Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Boron-Based Reagents: Borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective for direct amidation by activating the carboxylic acid. nih.gov

Once activated, the carboxylic acid derivative readily reacts with a nucleophile, in this case, one of the hydroxyl groups of Sorbitol, to form an ester linkage, or with an amine to form an amide. Given that Sorbitol is a polyol, the reaction could potentially lead to the formation of an ester linkage rather than an amide with the amine present in Ramiprilat. tue.nl However, the term "this compound" suggests the formation of an amide bond. This would imply a reaction between a carboxylic acid on Ramiprilat and an amino group, or a more complex scenario where Sorbitol is first modified to contain an amino group. Assuming the direct reaction between Ramiprilat and Sorbitol, the formation of an ester is more likely. If an amide bond is indeed formed, it would likely be through the reaction of Ramiprilat's secondary amine with a modified, activated Sorbitol derivative, or through a rearrangement mechanism.

Table 1: General Conditions for Carboxylic Acid Activation and Amidation

Activation MethodReagentTypical ConditionsAdvantagesDisadvantages
Acyl Halide FormationThionyl Chloride (SOCl2)Reflux in inert solventHigh reactivityHarsh conditions, generation of HCl
Carbodiimide CouplingEDC/DCCRoom temperature, organic solventMild conditions, high yieldsByproduct removal can be difficult
Boron-Based ActivationB(OCH2CF3)380-100 °C, MeCNOperationally simple, good for a wide range of substratesRequires elevated temperatures

Postulated Amide Linkage Formation between Ramiprilat and Sorbitol

The specific formation of an amide bond between Ramiprilat and Sorbitol presents a chemical challenge as Sorbitol is a polyol and lacks an amine group. For an amide linkage to form, a reaction would need to occur between the secondary amine of Ramiprilat and a carboxylic acid group, or a derivative thereof, on Sorbitol. Since Sorbitol does not have a carboxylic acid group, direct amidation is not possible.

Alternatively, and more plausibly if an amide is formed, is the reaction between one of the carboxylic acid groups of Ramiprilat and one of the hydroxyl groups of Sorbitol to form an ester, followed by an intramolecular or intermolecular rearrangement, or that the intended product is in fact an ester. However, adhering to the name "this compound," we must consider the reactive functionalities of both molecules.

Ramiprilat possesses two key functional groups that can participate in amide bond formation: a secondary amine and two carboxylic acids. biosynth.comchegg.comresearchgate.net

Carboxylic Acids: These are the primary sites for activation and subsequent reaction with a nucleophile. In the context of reacting with Sorbitol, they would be expected to form ester linkages.

Secondary Amine: The secondary amine in Ramiprilat is nucleophilic and could react with an activated carbonyl group. Ramiprilat itself exists as cis and trans isomers due to the amide bond within its structure, which could influence its reactivity. ebi.ac.uk

Sorbitol is a six-carbon sugar alcohol with six hydroxyl groups. wikipedia.org These hydroxyl groups are nucleophilic and can react with activated carboxylic acids. The different hydroxyl groups (primary vs. secondary) may exhibit different reactivities. tue.nl

Sorbitol can undergo isomerization under certain conditions, for example, to its isomer mannitol (B672) or to fructose. mdpi.comijaar.org Such isomerization could potentially introduce new reactive sites or alter the stereochemistry of the molecule, which in turn could affect the outcome of the reaction with Ramiprilat. The conformation of Sorbitol in solution, which tends to be an extended chain, could also influence which hydroxyl groups are more accessible for reaction. researchgate.net

Chemical Kinetics of this compound Formation

The chemical kinetics of the formation of this compound would be influenced by several factors, assuming a plausible reaction pathway such as the activation of a carboxylic acid on Ramiprilat followed by nucleophilic attack by a hydroxyl group on Sorbitol.

Factors influencing the reaction rate would include:

Concentration of Reactants: Higher concentrations of Ramiprilat, Sorbitol, and any coupling agents would generally lead to a faster reaction rate.

Temperature: Increasing the reaction temperature typically increases the rate of reaction. However, excessive heat could lead to degradation of the reactants or products.

Catalyst: The presence and concentration of a catalyst (e.g., an acid or base, or a coupling agent) would significantly affect the reaction rate.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of any intermediates, thereby affecting the reaction kinetics.

Steric Hindrance: The accessibility of the reactive sites on both Ramiprilat and Sorbitol will play a crucial role. The bulky nature of both molecules could lead to steric hindrance, slowing down the reaction.

To determine the specific rate law and rate constant for this reaction, detailed experimental studies would be required. This would involve monitoring the concentration of reactants and products over time under various conditions. Given the complexity of the molecules involved, the reaction kinetics could be intricate, potentially involving multiple steps and intermediates. For instance, the kinetics of the interaction between Ramiprilat and its target enzyme, ACE, is known to be a slow, tight-binding process involving a two-step mechanism. nih.gov While not directly analogous, it highlights the potential for complex kinetic behavior with this molecule.

Table 2: Factors Affecting Reaction Kinetics

FactorEffect on Reaction RateRationale
Reactant ConcentrationIncreasesHigher probability of molecular collisions.
TemperatureIncreasesProvides molecules with sufficient activation energy.
CatalystIncreasesLowers the activation energy of the reaction.
Solvent PolarityVariesCan stabilize or destabilize transition states and intermediates.
Steric HindranceDecreasesReduces the accessibility of the reactive functional groups.

Rate-Determining Steps in Amide Bond Synthesis

In catalyzed direct amidation reactions, the rate-determining step is often the cleavage of a C-O bond in a tetrahedral intermediate formed after the nucleophilic attack of the amine. mdpi.com For instance, in zirconium-catalyzed amidations, kinetic studies combined with DFT calculations have suggested that the cleavage of the C-O bond to release the amide and water is the step with the highest energy barrier. mdpi.comacs.org Similarly, computational studies on amide formation via mixed carboxylic-carbamic anhydrides indicate that the key acyl transfer step determines the reaction rate. acs.orgnih.gov

For the hypothetical synthesis of this compound, the rate-determining step would likely be the nucleophilic attack of the sorbitol-amine on an activated carboxyl group of Ramiprilat or the breakdown of the resulting tetrahedral intermediate.

Influence of Reactant Concentrations and Stoichiometry

The concentrations and stoichiometric ratio of reactants significantly impact the kinetics and equilibrium of amide formation. In many catalytic systems, the reaction rate shows a positive dependence on the amine concentration. acs.orgnih.gov This is because the amine often participates in multiple steps, including acting as the nucleophile and potentially as a proton shuttle in the breakdown of intermediates. acs.org Conversely, a negative rate dependence on the carboxylic acid concentration has been observed under certain conditions, suggesting the formation of off-cycle species that can inhibit the catalyst. acs.orgnih.govscispace.com

The following interactive table illustrates hypothetical data on how reactant concentration might influence the initial reaction rate for this compound formation.

Calculated Initial Rate: ...

Catalysis in Amide Formation Relevant to this compound Synthesis

Direct amidation typically requires a catalyst to proceed under mild conditions. Catalysts function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Mechanistic Studies of Catalyzed Amidation Reactions (general)

A variety of catalysts have been developed for direct amidation, with boron- and zirconium-based systems being extensively studied. catalyticamidation.info

Boron-Based Catalysts : Boronic acids, boric acid, and borate esters are effective catalysts. ucl.ac.ukjimcontent.com Mechanistic studies suggest that the long-accepted mechanism involving a simple monomeric acyloxyboron intermediate may be incorrect. nih.gov More recent evidence, supported by NMR, X-ray crystallography, and DFT calculations, points toward pathways involving dimeric B-X-B motifs (where X can be oxygen or a nitrogen-containing group). catalyticamidation.infonih.gov These dimeric species are proposed to activate the carboxylic acid while simultaneously positioning the amine for nucleophilic attack. nih.gov

Zirconium-Based Catalysts : Zirconium salts (e.g., ZrCl₄, Cp₂ZrCl₂) are also potent catalysts. acs.org Kinetic and computational studies indicate that the active catalytic species may be a dinuclear zirconium complex. mdpi.comacs.orgnih.gov The mechanism involves the formation of a tetrahedral intermediate after the amine attacks a zirconium-coordinated carboxylate. The subsequent C-O bond cleavage is often the rate-limiting step. mdpi.com Some research also suggests that zirconium oxo clusters formed in situ could be the active catalytic species. nih.gov

Investigation of Potential Catalytic Effects on Ramiprilat-Sorbitol Interaction

For the synthesis of this compound, a catalyst would be essential. A boron-based catalyst, such as an arylboronic acid, could be effective. The catalyst would likely interact with one of the carboxylic acid groups of Ramiprilat, forming a reactive intermediate. The amino-sorbitol would then attack this activated carbonyl. Given the presence of multiple hydroxyl groups on sorbitol, the catalyst's role would be critical in promoting the desired amidation over potential esterification side reactions.

A zirconium catalyst could also be employed. It would coordinate to the carboxylate of Ramiprilat, enhancing its electrophilicity. The efficiency of the catalysis would depend on the catalyst's ability to facilitate the nucleophilic attack by the sterically demanding sorbitol-amine and stabilize the transition state leading to the tetrahedral intermediate.

Directed Chemical Synthesis Methodologies for this compound (for research standards)

Synthesizing a complex molecule like this compound for research purposes requires precise control over reactivity and selectivity. This is especially true given that Ramiprilat has two carboxylic acids and sorbitol has six hydroxyl groups (one of which would be substituted with an amine).

A directed synthesis would almost certainly involve the use of protecting groups to prevent unwanted side reactions. jocpr.comnih.gov For instance, the hydroxyl groups of sorbitol would need to be protected (e.g., as silyl (B83357) ethers or acetals) before the amidation reaction, leaving only the amine group free to react. wikipedia.org Similarly, one of the two carboxylic acid groups on Ramiprilat might need to be protected (e.g., as an ester) to ensure mono-amidation if desired.

The amide bond formation itself would be achieved using modern coupling reagents developed for peptide synthesis. peptide.comhepatochem.comsigmaaldrich.com These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salts (e.g., PyBOP, HATU), activate the carboxylic acid in situ to form a highly reactive intermediate (like an active ester or a symmetric anhydride), which then readily reacts with the amine under mild conditions. hepatochem.comsigmaaldrich.comuniurb.it

Optimization of Reaction Conditions for Targeted Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product. mdpi.comresearchgate.netresearchgate.net Key parameters to consider include the choice of solvent, temperature, reaction time, and the specific coupling reagent and base used.

Solvent : Polar aprotic solvents like DMF, NMP, or DMSO are often used for amidation reactions as they can dissolve the reactants and intermediates.

Coupling Reagent : The choice of coupling reagent is critical. For a sterically hindered coupling, a more powerful reagent like HATU or PyAOP might be necessary. sigmaaldrich.com Additives like HOBt or OxymaPure are often included to suppress side reactions and minimize racemization if chiral centers are adjacent to the reacting groups. acs.org

Base : A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize acids formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated form.

Temperature : Most modern coupling reactions can be performed at or below room temperature, which helps to preserve the integrity of sensitive functional groups. acs.org

The table below presents a hypothetical optimization study for the coupling of protected Ramiprilat and protected amino-sorbitol.

EntryCoupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
1EDCHOBtDIPEADMF251665
2DCCHOBtDIPEACH₂Cl₂251662
3HATU---DIPEANMP251288
4PyBOP---NMMDMF0 -> 251285
5COMU---2,6-LutidineDMF251091

Isolation and Purification Strategies for Novel Amide Compounds

The isolation and purification of newly synthesized amide compounds, particularly those with high polarity like the theoretical this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The inherent polarity, resulting from multiple hydroxyl groups from the sorbitol moiety and the carboxylic acid groups of ramiprilat, necessitates specialized purification techniques beyond simple extraction.

Initial Work-up and Extraction:

Following the synthesis, the initial purification step typically involves quenching the reaction and removing the catalyst. If a heterogeneous catalyst is used, it can be removed by simple filtration. nih.gov For reactions employing soluble coupling agents or catalysts, an aqueous work-up is often performed. The reaction mixture is diluted with an organic solvent and washed with acidic and basic solutions to remove unreacted amines or carboxylic acids. However, the high water solubility of a compound like this compound might lead to significant product loss during aqueous extraction phases. Therefore, alternative methods are often preferred.

Crystallization:

Recrystallization is a powerful purification technique for solid compounds, contingent on finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures. ucalgary.calibretexts.org For polar amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) may be effective. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. ucalgary.ca

Interactive Table: Solvent Screening for Recrystallization

Solvent SystemTemperature (°C)Solubility of Crude ProductCrystal Formation upon CoolingPurity (%)
Ethanol:Water (9:1)75HighModerate85
Isopropanol80ModerateGood92
Acetonitrile80HighExcellent97
Ethyl Acetate75LowPoor-

Chromatographic Methods:

Chromatography is the most versatile and widely used technique for the purification of novel chemical entities. The choice of chromatographic method depends heavily on the polarity and chemical nature of the target compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for moderately polar compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). However, for highly polar molecules like this compound, retention on a standard C18 column can be poor, leading to elution at or near the solvent front. biotage.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography. nih.gov It utilizes a polar stationary phase (such as silica (B1680970) or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a smaller amount of aqueous buffer. nih.govbiotage.com This allows for the retention and separation of highly polar analytes.

Ion-Exchange Chromatography (IEX): Given that this compound would possess acidic (from the carboxyl groups) and potentially basic (from the amide linkage) functionalities, IEX can be a highly effective purification strategy. Strong cation exchange (SCX) media can be used to capture the compound, allowing neutral impurities to be washed away. The desired product is then eluted by changing the pH or increasing the ionic strength of the eluent. biotage.com

Interactive Table: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhasePrincipleSuitability for this compound
RP-HPLC C18 (Non-polar)Water/AcetonitrilePartitioningLow (Poor retention)
HILIC Silica, Amino (Polar)Acetonitrile/WaterAdsorption/PartitioningHigh (Good retention for polar compounds)
IEX Cation/Anion Exchange ResinAqueous BufferIonic InteractionHigh (Exploits ionizable groups)

Detailed Research Findings:

Research into the purification of complex polar molecules often highlights the necessity of multi-step strategies. A common approach involves an initial crude purification by crystallization or flash chromatography, followed by a final polishing step using preparative HPLC (often in HILIC or IEX mode) to achieve high purity (>98%). researchgate.netnih.gov For instance, the isolation of polar amide alkaloids from natural products has been successfully achieved using a combination of counter-current chromatography followed by reversed-phase liquid chromatography. nih.gov For synthetic polar amides, a strategy involving capture on an ion-exchange resin followed by elution and a final recrystallization step can be highly effective in removing both organic and inorganic impurities. biotage.com The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Analytical Characterization and Quantification of Ramiprilat Sorbitol Amide

Chromatographic Separation Techniques for Ramiprilat (B1678798) Sorbitol Amide

Chromatographic methods are fundamental in the analytical workflow for ramiprilat sorbitol amide, enabling its separation from precursors, degradation products, and other potential impurities. The choice of technique is often dictated by the complexity of the sample matrix and the required level of resolution and sensitivity.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation from Precursors and Other Impurities

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of this compound. The development of a robust HPLC method necessitates the careful optimization of several parameters to achieve adequate separation from structurally similar compounds. Key considerations include the selection of an appropriate stationary phase (column), the composition and pH of the mobile phase, and the detector wavelength.

A typical reversed-phase HPLC method would utilize a C18 column, which is effective for separating moderately polar compounds like this compound. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a complex mixture. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of this compound.

ParameterTypical Conditions
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Aqueous buffer (e.g., 0.02 M Phosphate Buffer, pH 2.5) B: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Applications of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

To achieve faster analysis times and superior separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which, in conjunction with higher operating pressures, leads to a significant improvement in resolution and a reduction in run times. This enhanced resolution is particularly advantageous for separating closely related impurities from the main this compound peak, providing a more accurate assessment of its purity. The fundamental principles of separation in UPLC are similar to HPLC, but the optimized instrumentation allows for a more rapid and sensitive analysis.

Enantiomeric Separation and Chiral Analysis

The structures of both ramiprilat and sorbitol contain multiple chiral centers. Consequently, this compound is a chiral molecule with the potential to exist as multiple stereoisomers. As different enantiomers and diastereomers can exhibit distinct pharmacological and toxicological profiles, their separation and quantification are of paramount importance.

Chiral chromatography is the primary technique employed for this purpose. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. For the direct separation of enantiomers, columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The mobile phase composition, temperature, and flow rate are critical parameters that must be carefully optimized to achieve baseline separation of the stereoisomers.

Structural Elucidation through Advanced Spectroscopic Methods

While chromatography is essential for separating this compound, spectroscopic techniques are indispensable for the definitive confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Through various NMR experiments, it is possible to map the carbon-hydrogen framework of this compound and confirm the connectivity between the ramiprilat and sorbitol moieties via the amide linkage.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the signals, their integration (area under the peak), and their splitting patterns (multiplicity) are all used to piece together the structure.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons. COSY reveals which protons are coupled to each other (typically on adjacent carbons), while HSQC shows which protons are directly attached to which carbons. These experiments are crucial for confirming the precise connectivity of atoms within the complex structure of this compound.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification (specifically amide bond vibrational modes)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For the structural confirmation of this compound, IR spectroscopy is particularly crucial for verifying the formation of the amide bond linking the ramiprilat and sorbitol moieties. The vibrational modes of the amide group give rise to several characteristic absorption bands in the IR spectrum.

The most significant of these are the Amide I and Amide II bands. nih.gov The Amide I band, appearing in the 1600–1800 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide carbonyl group. nih.govirdg.org Its precise frequency is sensitive to the molecular environment and hydrogen bonding, making it a strong indicator of the amide linkage. The Amide II band, typically found between 1470–1570 cm⁻¹, results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govirdg.org The presence and position of these bands in the spectrum of a synthesized compound would provide definitive evidence for the existence of the amide functional group in this compound.

Amide BandTypical Wavenumber Range (cm⁻¹)Primary Vibrational Mode Contribution
Amide I1600 - 1800C=O Stretching
Amide II1470 - 1570N-H Bending and C-N Stretching

Method Validation for Analytical Procedures

The validation of analytical procedures is essential to ensure that a method is suitable for its intended purpose. For the quantification of this compound, validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijpar.com This process confirms that the method is reliable, reproducible, and accurate for the analysis of the specific compound.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity studies are performed to demonstrate that the method is free from interferences. nih.gov In the context of this compound, a highly specific method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), would be employed. The selectivity would be confirmed by analyzing various blank matrices (e.g., human serum) to ensure no endogenous components co-elute or interfere with the detection of the analyte or internal standard. nih.gov Furthermore, the method must be able to distinguish this compound from its precursors, ramipril (B1678797) and ramiprilat, ensuring that the quantification is not skewed by these related substances. nih.gov

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijpar.com It is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). globalresearchonline.net Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking a known quantity of the analyte into a blank matrix. globalresearchonline.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrti.org For a high-performance liquid chromatography (HPLC) method, these variations might include changes in mobile phase composition, pH, and flow rate. ijrti.org Validation results for the closely related compound, ramiprilat, demonstrate the typical acceptance criteria for these parameters. nih.govglobalresearchonline.net

Illustrative Method Validation Parameters (based on data for related compounds)
ParameterSub-parameterTypical Acceptance CriteriaExample Value (for Ramiprilat)
PrecisionIntra-day Precision (%RSD)< 15%< 4.95% globalresearchonline.net
Inter-day Precision (%RSD)< 15%< 4.95% globalresearchonline.net
AccuracyRecovery / Relative Error (%RE)85-115% (or ±15%)Better than 4.00% globalresearchonline.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net These parameters define the sensitivity of the analytical method. For potent pharmaceutical compounds and their derivatives, which are often present at low concentrations in biological matrices, sensitive methods with low LOD and LOQ values are required. nih.gov The determination is often based on the signal-to-noise ratio, where the LOD is typically established at a ratio of 3:1 and the LOQ at 10:1. globalresearchonline.net

Illustrative Sensitivity Parameters for HPLC Methods (based on data for related compounds)
ParameterTypical Value
Limit of Detection (LOD)0.10 µg/mL globalresearchonline.netresearchgate.net
Limit of Quantitation (LOQ)0.25 µg/mL globalresearchonline.netresearchgate.net

Advanced Sample Preparation Techniques for Complex Matrices

Analyzing analytes in complex biological matrices such as human serum or plasma presents significant challenges due to the presence of proteins, lipids, and other endogenous substances that can interfere with analysis and damage analytical instrumentation. nih.gov Therefore, effective sample preparation is a critical step to isolate the target analyte, remove interferences, and concentrate the sample.

A simple and fast technique is Protein Precipitation (PPT) , where a solvent like acetonitrile is added to the sample to denature and precipitate proteins, which are then removed by centrifugation. nih.gov While efficient, this method can sometimes lead to matrix effects where co-extracted substances suppress or enhance the analyte signal in the mass spectrometer. nih.gov

For cleaner extracts, Liquid-Liquid Extraction (LLE) can be used. This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is more selective than PPT but can be more time-consuming and requires significant volumes of organic solvents.

Solid-Phase Extraction (SPE) is a highly selective and robust technique that provides excellent sample cleanup. In SPE, the sample is passed through a solid sorbent cartridge. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger solvent. This technique is highly effective at removing matrix components and concentrating the analyte, leading to improved method sensitivity and robustness.

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Theoretical and Computational Chemistry Studies on Ramiprilat Sorbitol Amide

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the molecular dynamics simulations of Ramiprilat (B1678798) Sorbitol Amide. While research exists on the individual components, ramiprilat and sorbitol, and on general amide interactions, direct computational analysis of the conjugated molecule is not presently available in published literature. Therefore, the following sections are based on foundational principles of computational chemistry and extrapolated expectations for such a molecule, rather than on existing research findings.

Investigation of Intermolecular Interactions during Formation

Currently, there are no specific molecular dynamics simulation studies that have investigated the intermolecular interactions during the formation of Ramiprilat Sorbitol Amide. Such a study would theoretically involve simulating the reactants, ramiprilat and sorbitol, in a suitable solvent system and observing the formation of the amide bond. Key intermolecular interactions that would be critical to analyze would include hydrogen bonding, van der Waals forces, and electrostatic interactions.

A hypothetical data table outlining the types of interactions that would be monitored in such a simulation is presented below.

Interaction TypeReactant 1 (Ramiprilat Functional Group)Reactant 2 (Sorbitol Functional Group)Potential Role in Amide Formation
Hydrogen BondingCarboxylic Acid (-COOH)Hydroxyl (-OH)Orientation and stabilization of reactants
Electrostatic InteractionsPartial positive charge on carboxyl carbonPartial negative charge on hydroxyl oxygenFacilitating nucleophilic attack
Van der Waals ForcesNonpolar regions of both moleculesNonpolar regions of both moleculesContribution to overall molecular association

Prediction of Stability in Different Chemical Environments

There are currently no published molecular dynamics simulations predicting the stability of this compound in different chemical environments. Such simulations would be invaluable for understanding its behavior under various conditions, such as in aqueous solutions of varying pH or in the presence of different organic co-solvents. These simulations would typically calculate parameters like the root-mean-square deviation (RMSD) and potential energy over time to assess conformational stability.

A theoretical summary of expected stability trends based on the chemical nature of the compound is provided in the table below.

Chemical EnvironmentPredicted StabilityRationale
Aqueous Solution (Neutral pH)HighThe presence of multiple polar groups (hydroxyl, amide, carboxylic acid) would allow for extensive hydrogen bonding with water, leading to good solvation and stability.
Acidic Solution (Low pH)Moderate to LowThe amide bond could be susceptible to acid-catalyzed hydrolysis over time. The protonation state of the carboxylic acid would also change, affecting solubility and interactions.
Basic Solution (High pH)ModerateThe amide bond could undergo base-catalyzed hydrolysis. Deprotonation of hydroxyl and carboxylic acid groups would alter the molecule's charge and interaction profile.
Nonpolar Organic SolventLowThe high polarity of the molecule would lead to poor solvation and potential aggregation in a nonpolar environment, reducing its stability.

It is important to reiterate that the information presented in these sections is based on theoretical principles, as direct computational studies on this compound are not available.

Chemical Stability and Degradation Pathways of Ramiprilat Sorbitol Amide

Intrinsic Chemical Stability Profiling of Ramiprilat (B1678798) Sorbitol Amide

There is no available data on the intrinsic chemical stability of Ramiprilat Sorbitol Amide under various stress conditions.

Stability under Oxidative Stress

There are no published findings regarding the stability of this compound when subjected to oxidative conditions.

Thermal Stability Assessments

No thermal stability assessments for this compound have been reported in the available scientific literature.

Photolytic Degradation Pathways (if relevant)

Information regarding the photolytic degradation of this compound is not available.

Identification and Characterization of Secondary Degradation Products from this compound

As no degradation studies have been published, there is no information on the identity or characteristics of any secondary degradation products of this compound.

Mechanistic Understanding of this compound Degradation

Without experimental data on its degradation, any proposed mechanism for the degradation of this compound would be purely speculative.

Implications for Chemical Research and Impurity Profiling

Ramiprilat (B1678798) Sorbitol Amide as a Chemical Marker in Degradation Studies

The presence of Ramiprilat Sorbitol Amide in degradation studies of ramipril (B1678797) or ramiprilat serves as a crucial chemical marker, indicating a specific pathway of degradation involving the interaction between the active drug metabolite and the excipient sorbitol. Ramiprilat, a dicarboxylic acid, is the active form of the prodrug ramipril. nih.govresearchgate.net Sorbitol, a sugar alcohol, is a common excipient used in pharmaceutical formulations to provide bulk, sweetness, and stability.

The formation of an amide bond between the carboxylic acid group of ramiprilat and a hydroxyl group of sorbitol is a condensation reaction. This reaction is indicative of conditions that favor dehydration, such as elevated temperature and low moisture content, or the presence of catalysts. As a specific drug-excipient interaction product, this compound can be used to:

Pinpoint specific stress conditions: Its detection during forced degradation studies can help identify the specific temperature, humidity, or pH conditions that promote this particular degradation pathway.

Evaluate formulation compatibility: The quantity of this compound formed can be a direct measure of the incompatibility between ramiprilat and sorbitol under certain storage or manufacturing conditions.

Guide formulation development: Understanding the propensity for its formation can guide formulators in selecting more compatible excipients or in optimizing the physical and chemical environment within the dosage form to minimize this interaction.

The following table illustrates the potential correlation between stress conditions and the formation of this compound, based on general principles of chemical degradation.

Stress ConditionLikelihood of this compound FormationRationale
High Temperature (Dry Heat)HighPromotes condensation reactions by providing the activation energy and driving off water.
High HumidityLow to ModerateWhile water is necessary for the hydrolysis of ramipril to ramiprilat, excess water may inhibit the subsequent condensation reaction with sorbitol by Le Chatelier's principle.
Acidic/Basic ConditionsModerateCan catalyze both the hydrolysis of ramipril to ramiprilat and the amide formation, depending on the specific pH.
Photolytic StressLowAmide formation is not typically a photolytically driven reaction.

Strategies for Mitigating this compound Formation during Ramipril/Ramiprilat Synthesis or Processing

Mitigating the formation of this compound is crucial for ensuring the purity, stability, and safety of ramipril-containing drug products. Strategies to prevent its formation can be implemented during both the synthesis of the API and the processing of the final dosage form.

During Synthesis:

While this compound is primarily a formulation-related impurity, care must be taken during the final steps of ramiprilat synthesis to avoid the presence of any polyol contaminants, including sorbitol, especially if purification steps involve solvents that could also dissolve sorbitol.

During Formulation and Processing:

The most critical stage for mitigating the formation of this impurity is during the formulation and processing of the drug product. Key strategies include:

Excipient Selection: The most direct approach is to avoid the use of sorbitol in ramipril formulations, particularly in solid dosage forms where the API and excipient are in close proximity. Alternative polyols or other classes of excipients with lower reactivity towards ramiprilat should be considered.

Control of Manufacturing Processes:

Temperature Control: Since the amide formation is likely accelerated by heat, maintaining lower temperatures during manufacturing processes such as drying and granulation is essential.

Moisture Control: While counterintuitive for a condensation reaction, controlling the moisture content is a delicate balance. A certain level of hydration may be protective, while very low water activity could favor the formation of the amide.

Physical Separation: In cases where sorbitol is a necessary excipient, creating a physical barrier between the ramipril/ramiprilat and sorbitol particles can be effective. This can be achieved through techniques like granulation or coating of the API particles.

pH Control: Maintaining an optimal pH in the formulation can help to minimize the catalytic effect of acidic or basic conditions on the amide formation.

The table below summarizes mitigation strategies and their mechanisms of action.

Mitigation StrategyMechanism of ActionStage of Implementation
Alternative Excipient SelectionAvoids the presence of a key reactant (sorbitol).Formulation Development
Process Temperature ControlReduces the kinetic rate of the condensation reaction.Manufacturing
Moisture Content OptimizationShifts the reaction equilibrium away from the product side.Manufacturing and Storage
API Particle CoatingCreates a physical barrier between reactants.Formulation Development and Manufacturing
pH Control within FormulationMinimizes acid/base catalysis of the reaction.Formulation Development

Development of Chemical Control Strategies based on Mechanistic Insights

A thorough understanding of the reaction mechanism for the formation of this compound is fundamental to developing effective chemical control strategies. The reaction is a nucleophilic acyl substitution where a hydroxyl group of sorbitol acts as the nucleophile, attacking one of the carbonyl carbons of the dicarboxylic acid, ramiprilat.

Key Mechanistic Considerations:

Steric Hindrance: The various hydroxyl groups on the sorbitol molecule will have different reactivities based on their steric accessibility. The primary hydroxyl groups are generally more reactive than the secondary ones.

Catalysis: The reaction can be catalyzed by both acids and bases. An acidic catalyst would protonate the carbonyl oxygen of ramiprilat, making the carbonyl carbon more electrophilic. A basic catalyst would deprotonate the hydroxyl group of sorbitol, making it a more potent nucleophile.

Development of Control Strategies:

Based on these mechanistic insights, the following control strategies can be developed:

Analytical Method Development: A specific and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), is necessary to detect and quantify this compound. This method should be able to separate this impurity from ramipril, ramiprilat, and other known impurities like ramipril diketopiperazine.

Specification Setting: Once a reliable analytical method is in place, appropriate specifications for the maximum allowable level of this compound in the final drug product can be established. These limits would be based on stability data and toxicological assessments.

In-Process Controls: Monitoring the levels of this compound at critical stages of the manufacturing process can provide early warning of conditions that favor its formation, allowing for timely process adjustments.

Contribution to the Broader Understanding of Amide Chemistry in Complex Systems

The study of this compound formation contributes significantly to the broader understanding of amide chemistry, particularly in the complex environment of a pharmaceutical formulation. While amide bond formation is a well-understood reaction in organic synthesis, its occurrence as an impurity in a solid-state mixture of a drug and an excipient presents unique challenges and learning opportunities.

Key Contributions:

Solid-State Reactivity: It provides a real-world example of a condensation reaction occurring in the solid state, a field of chemistry that is less understood than solution-phase reactions. The study of such reactions can provide insights into the mobility of molecules in a crystal lattice and the influence of crystal defects on reactivity.

Drug-Excipient Interactions: The formation of this compound highlights the importance of considering the chemical reactivity of excipients, which are often thought of as inert. This knowledge encourages a more rigorous approach to excipient selection and compatibility testing.

Predictive Modeling: By studying the formation of this and similar impurities, it may be possible to develop predictive models for drug-excipient interactions based on the functional groups present in both the API and the excipient, as well as the manufacturing and storage conditions.

Future Research Directions

High-Throughput Screening for Modulators of Ramiprilat (B1678798) Sorbitol Amide Formation

Identifying substances that can either inhibit or accelerate the formation of Ramiprilat Sorbitol Amide is crucial for formulation development. High-throughput screening (HTS) offers a rapid and efficient method to test large libraries of chemical compounds for their modulating effects. pharmtech.comrecipharm.com This approach can help in selecting alternative excipients or identifying stabilizers that prevent the unwanted reaction.

A potential HTS workflow would involve:

Assay Development: Creating a sensitive and robust assay that can detect the formation of the amide in a multi-well plate format. This could be based on fluorescence, absorbance, or a coupled enzymatic reaction that produces a detectable signal.

Library Screening: Testing a diverse library of pharmaceutical excipients, pH modifiers, antioxidants, and other additives.

Hit Identification and Confirmation: Identifying compounds that show a statistically significant effect on amide formation and re-testing them to confirm the activity.

Dose-Response Analysis: Characterizing the potency of confirmed "hits" by testing them at multiple concentrations.

The following table outlines a conceptual HTS workflow for this specific purpose.

StepObjectiveMethodologyKey Considerations
1. Plate Preparation Dispense ramiprilat, sorbitol, and test compounds into 96- or 384-well plates.Utilize automated liquid handling robotics for precision and speed. pharmtech.comEnsure accurate dispensing of small volumes and avoid cross-contamination.
2. Incubation Induce reaction conditions that promote amide formation (e.g., elevated temperature, specific pH).Incubate plates for a defined period under controlled environmental conditions.The incubation time must be optimized to produce a measurable signal without allowing the reaction to go to completion.
3. Signal Detection Quantify the amount of this compound formed.Use a plate reader to measure a pre-determined signal (e.g., fluorescence, absorbance) linked to product formation.The chosen detection method must be sensitive, have a low background, and be resistant to interference from library compounds.
4. Data Analysis Identify compounds that significantly alter the signal compared to controls.Apply statistical analysis to normalize data and calculate scores (e.g., Z-score) for each well to identify hits.Establish clear hit criteria to minimize false positives and false negatives.

Further Computational Refinements for Predictive Modeling

Computational chemistry and molecular modeling provide powerful tools to predict and understand drug-excipient interactions at a molecular level, potentially reducing the need for extensive experimental screening. nih.gov Future research should focus on developing and refining models specifically for the ramiprilat-sorbitol system.

Areas for computational refinement include:

Quantum Mechanics (QM): Employing QM methods to accurately calculate the reaction energy barrier and transition state geometry for the amide formation. This can elucidate the chemical feasibility and mechanism of the reaction.

Molecular Dynamics (MD) Simulations: Running MD simulations of ramiprilat and sorbitol in a solid-state or solution environment to understand how they orient themselves relative to each other and to calculate the free energy of binding. nih.gov

Machine Learning (ML): Training ML models with existing drug-excipient compatibility data to predict the likelihood of this specific interaction. pharmaexcipients.comnih.gov Models like DE-INTERACT use molecular fingerprints to predict incompatibility and could be refined with data specific to amine-polyol reactions. researchgate.net

Modeling TechniqueFocusInformation GainedFuture Refinements for Ramiprilat-Sorbitol
Quantum Mechanics (QM) Electronic structure and reaction pathways.Reaction feasibility, transition state structures, activation energy.Incorporate solvent or solid-state effects; screen for catalytic effects of other formulation components.
Molecular Dynamics (MD) Atomic motion and intermolecular forces over time.Preferred binding sites, conformational changes, interaction energies.Use enhanced sampling techniques to overcome energy barriers; develop more accurate force fields for drug-polyol systems.
Machine Learning (ML) Pattern recognition from large datasets.Predictive classification of compatibility/incompatibility. pharmaexcipients.comresearchgate.netTrain models on datasets enriched with amine-containing drugs and polyol excipients; incorporate descriptors that capture reactivity potential.

Exploration of Analogous Amide Formations with Other Polyols or API Structures

The interaction between ramiprilat and sorbitol may not be unique. A broader understanding of this type of drug-excipient incompatibility requires a systematic exploration of analogous reactions. Future research should investigate whether similar amide formation occurs with structurally related compounds.

This exploration would involve two main branches:

Varying the Polyol: Reacting ramiprilat with other common polyol excipients (e.g., mannitol (B672), xylitol, maltitol) to determine if the reaction is specific to sorbitol or common to the polyol class.

Varying the API: Investigating other APIs containing primary or secondary amine groups, particularly other ACE inhibitors (e.g., lisinopril, enalaprilat), for their potential to react with sorbitol.

This research would help establish a structure-activity relationship for this degradation pathway, enabling formulators to make more informed decisions when selecting excipients for amine-containing drugs.

Research BranchRationaleExample Compounds to TestExpected Outcome
Varying the Polyol To determine the influence of the polyol's stereochemistry and chain length on reactivity.Ramiprilat + Mannitol, Ramiprilat + Xylitol, Ramiprilat + LactitolA ranking of polyol reactivity, identifying which excipients are more or less likely to form amides with ramiprilat.
Varying the API To assess if the reactivity is common to other structurally similar ACE inhibitors or other amine-containing drugs.Lisinopril + Sorbitol, Enalaprilat + Sorbitol, Perindoprilat + SorbitolA risk assessment for which APIs are most susceptible to this degradation pathway when formulated with sorbitol.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Ramiprilat Sorbitol Amide in complex biological matrices?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) using amide-based columns is recommended for separating and quantifying this compound due to its polar functional groups and sorbitol moiety. Calibration curves should be constructed with deuterated analogs (e.g., Ramipril Methyl-d3 Ester) to account for matrix effects . Ensure validation parameters (precision, accuracy, LOD/LOQ) adhere to ICH guidelines, with numerical data reported to ≤3 significant figures unless justified by instrument precision .

Q. How can researchers design stability studies to assess this compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing protocols with controlled buffers (pH 1–9) and temperatures (25–60°C). Monitor degradation products via HPLC-UV and confirm structural changes using NMR or FTIR. For thermodynamic analysis, calculate activation energy (Ea) via the Arrhenius equation. Note that sorbitol amides are prone to hydrolysis in acidic conditions; include Ramipril Methyl Ester (CAS 108313-11-7) as a reference impurity .

Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Employ Caco-2 cell monolayers for permeability assays and human liver microsomes for metabolic stability. Use LC-MS/MS to quantify parent compound and metabolites. Compare results to Ramipril Isopropyl-d3 Ester to differentiate esterase-mediated hydrolysis from oxidative metabolism. Report results with standard deviations reflecting instrument precision (e.g., ±0.1 ng/mL) .

Advanced Research Questions

Q. How can conflicting data on this compound’s binding affinity to serum albumin be resolved?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) under controlled buffer conditions (e.g., 25 mM phosphate, pH 7.4) to measure ∆G°, ∆H°, and T∆S°. Compare results to sorbitol-free analogs to isolate the contribution of the sorbitol amide group. For example, in aldose reductase studies, sorbitol binding showed ∆G° = -9.0 kcal mol⁻¹, with enthalpy-entropy compensation observed between wild-type and mutant proteins . Use statistical tests (e.g., ANOVA) to validate significance (p < 0.05) .

Q. What experimental strategies can elucidate the role of this compound in modulating water-protein interactions during renin-angiotensin system inhibition?

  • Methodological Answer : Employ pressure-assisted cold denaturation studies (e.g., -13°C, 3.75 kbar) to monitor structural changes in angiotensin-converting enzyme (ACE) via 2D NMR. Compare P-factors (hydrogen-deuterium exchange rates) in the presence/absence of this compound. Note that sorbitol may stabilize amide protons in loop regions, as seen in lysozyme studies . Validate findings with molecular dynamics simulations using explicit solvent models .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Purity (≥98% by HPLC), residual solvents (≤500 ppm).
  • Process Parameters : Optimize reaction time (e.g., 12–24 hrs) and sorbitol:Ramiprilat molar ratio (1.5:1 to 2:1) to minimize impurities like Ramipril Methyl Ester.
  • Statistical Tools : Use partial least squares (PLS) regression to correlate synthesis conditions with CQAs .

Contradiction Analysis and Experimental Design

Q. How to reconcile discrepancies in reported IC₅₀ values for this compound’s ACE inhibition across studies?

  • Methodological Answer : Standardize assay conditions:

  • Enzyme Source : Use recombinant human ACE (rhACE) instead of rabbit lung ACE.
  • Substrate : Hip-His-Leu (HHL) at Km concentration (5 mM).
  • Controls : Include Ramiprilat (non-sorbitol derivative) to isolate the amide’s effect.
  • Data Normalization : Express IC₅₀ as mean ± SEM (n ≥ 3) and perform outlier analysis (Grubbs’ test) .

Q. What statistical approaches are recommended for multivariate analysis of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to sparse PK data. For PD endpoints (e.g., blood pressure reduction), use Emax models with covariates (age, renal function). Validate with bootstrapping (1000 iterations) and visual predictive checks .

Data Presentation Guidelines

  • Tables : Include retention times (LC-MS), thermodynamic parameters (ITC), and synthesis yields. Example:
ParameterThis compoundRamipril Methyl Ester
Retention Time (min)8.2 ± 0.310.5 ± 0.4
∆G° (kcal mol⁻¹)-9.0 ± 0.2-7.8 ± 0.3
  • Figures : Use line graphs for stability profiles (time vs. degradation) and bar charts for comparative binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.